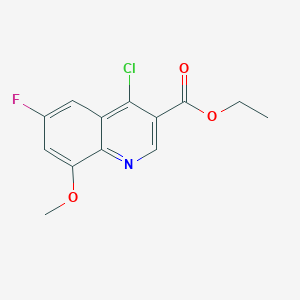
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate is a chemical compound that belongs to the class of quinolone carboxylic acid derivatives. It is used as a medical intermediate . The empirical formula is C13H12ClNO3 and the molecular weight is 265.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis Techniques and Catalyst Efficiency The synthesis of quinoline derivatives, such as Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been optimized through microwave-assisted reactions using aluminum as a catalyst. This method demonstrated a high yield of 94.2%, showcasing the efficiency of aluminum in catalyzing the Gould-Jacobs reaction under specific conditions (Song Bao-an, 2012) Song Bao-an (2012).
Pathway Exploration for Derivative Synthesis The synthesis of 4-Chloro-8-methoxyquinoline, a related compound, involved a multi-step process starting from 2-anisidine, indicating the complexity and versatility of pathways available for synthesizing quinoline derivatives. This process yielded a 33.81% overall yield and was confirmed through NMR and MS, suggesting potential pathways for related compounds (Jiang Jia-mei, 2010) Jiang Jia-mei (2010).
Biological Activity and Structural Analysis A compound showcasing a similar structure, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, demonstrated effective inhibition against lung cancer cell proliferation. This effectiveness is attributed to its intricate structure, verified by X-ray crystallography, underlining the potential of quinoline derivatives in medicinal chemistry (Zhi-qiang Cai et al., 2019) Zhi-qiang Cai et al. (2019).
Exploring Fluorinated Derivatives for Drug Development Research into fluorinated derivatives of quinolinecarboxylic acids, similar to Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate, has led to the synthesis of compounds with potential antibacterial and antifungal properties. These studies highlight the role of fluorination in enhancing the biological activity of quinoline derivatives (E. Nosova et al., 2002) E. Nosova et al. (2002).
Advanced Building Blocks for Antibiotics The development of halogenated 3-fluoro-6-methoxyquinolines as key building blocks for antibiotics underscores the significance of quinoline derivatives in drug discovery. A practical synthesis route yielding high overall yields signifies the compound's role in creating antimicrobial agents (T. Flagstad et al., 2014) T. Flagstad et al. (2014).
Safety and Hazards
This compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is incompatible with oxidizing agents and should be stored in a cool, dry, well-ventilated area .
Propiedades
IUPAC Name |
ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-19-13(17)9-6-16-12-8(11(9)14)4-7(15)5-10(12)18-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAULPRVHSODKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
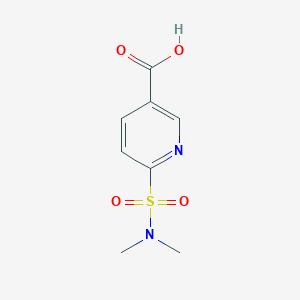
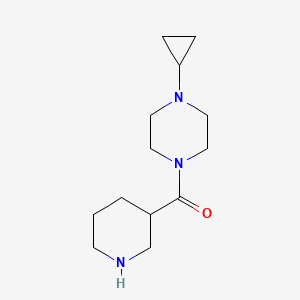
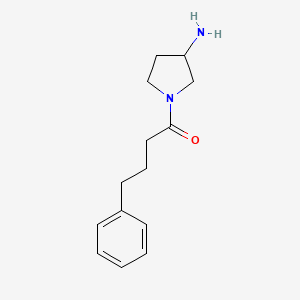
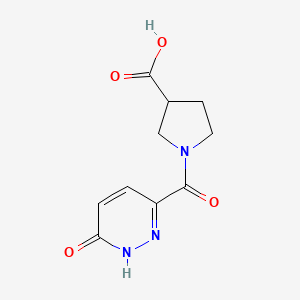

![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)
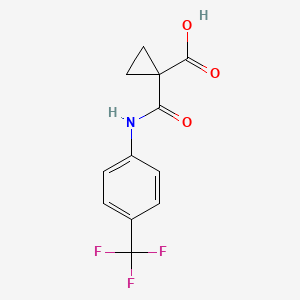
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)